5-(2-(Dimethylamino)-2-oxoacetyl)pyridine-3-boronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(2-(Dimethylamino)-2-oxoacetyl)pyridine-3-boronic acid pinacol ester” is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling, a commonly applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM cross-coupling is due to its exceptionally mild and functional group tolerant reaction conditions, along with the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Synthesis Analysis

The synthesis of organoboron compounds like “5-(2-(Dimethylamino)-2-oxoacetyl)pyridine-3-boronic acid pinacol ester” often involves the use of a radical approach . For example, a protocol has been developed for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .Chemical Reactions Analysis

Organoboron compounds like “5-(2-(Dimethylamino)-2-oxoacetyl)pyridine-3-boronic acid pinacol ester” are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon–carbon bonds . Additionally, these compounds can undergo a variety of transformations, including oxidations, aminations, halogenations, and various types of CC-bond-formations .Scientific Research Applications

Boronic Acid Derivatives in Drug Design and Discovery

Boronic acids and their derivatives have garnered attention for their versatility in organic synthesis, pharmacology, and materials science. Their stability in air and diverse reactivity make them valuable in creating cyclic boronate esters and BON heterocycles, which are explored for drug design due to their potential to enhance drug potency or improve pharmacokinetic profiles. The review by Plescia and Moitessier (2020) highlights the discovery processes of boronic acid drugs, underscoring the rationale for incorporating boronic acids into medicinal chemistry and the synthetic developments facilitating their integration into organic compounds (Plescia & Moitessier, 2020).

Role in Organic Synthesis and Material Science

Golovanov and Sukhorukov (2021) discuss the significance of cyclic boronate esters in organic synthesis, pharmacology, supramolecular chemistry, and materials science. Their review elaborates on BON heterocycles that are much less explored compared to boronate-diol esters and MIDA boronates. These compounds exhibit hydrolytic and thermal resistance, making them suitable for bioconjugate preparation and functional polymer modification, indicating their potential in medicinal chemistry and materials science applications (Golovanov & Sukhorukov, 2021).

Applications in Biological Activities and Environmental Impact

The research by Huang et al. (2021) on Phthalic Acid Esters (PAEs) explores their natural sources and biological activities. Although not directly related to the specific compound , PAEs' wide usage as plasticizers and their potential hazards highlight the environmental and health considerations of chemical derivatives, including those of boronic acids. This study provides a perspective on how chemical compounds, including boronic acid derivatives, can impact ecosystem functioning and public health (Huang et al., 2021).

Mechanism of Action

Target of Action

The primary target of this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being a boronic ester, acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium . This forms a new Pd–C bond, which is a key step in the Suzuki–Miyaura cross-coupling reaction .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The compound, as an organoboron reagent, plays a crucial role in this pathway .

Pharmacokinetics

It’s known that boronic esters, in general, are relatively stable and readily prepared . They are also generally environmentally benign , which suggests they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds . This is a crucial process in organic synthesis, enabling the construction of complex organic molecules . The compound’s role as an organoboron reagent in the Suzuki–Miyaura cross-coupling reaction is therefore highly valuable .

Action Environment

The action of the compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound can act effectively under a wide range of conditions. It’s worth noting that boronic esters can be sensitive to hydrolysis under mild acidic or basic conditions , which could influence the compound’s action, efficacy, and stability.

Future Directions

The use of organoboron compounds in Suzuki–Miyaura coupling reactions and other types of organic synthesis continues to be a vibrant area of research . Future directions may include the development of new synthesis protocols, the exploration of new types of reactions, and the design of new organoboron reagents with tailored properties for specific applications .

properties

IUPAC Name |

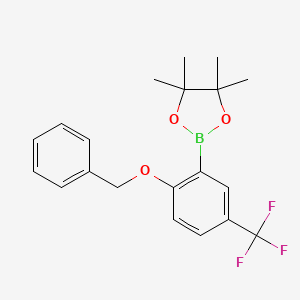

N,N-dimethyl-2-oxo-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BN2O4/c1-14(2)15(3,4)22-16(21-14)11-7-10(8-17-9-11)12(19)13(20)18(5)6/h7-9H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZAAXYWFMIZRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-(Dimethylamino)-2-oxoacetyl)pyridine-3-boronic acid pinacol ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenzo[b,d]furan-3-ylboronic acid](/img/structure/B6334404.png)

![[(1R,3R)-3-Aminocyclohexyl]methanol hydrochloride](/img/structure/B6334442.png)